N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Description
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a heterocyclic compound featuring a pyridin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group. This compound belongs to a class of molecules designed for non-covalent inhibition of immunoproteasome subunits, particularly the β1i subunit, with applications in treating autoimmune and inflammatory diseases . Its structural complexity arises from the combination of pyridinone, oxadiazole, and benzyl moieties, which are critical for binding affinity and selectivity.
Properties
IUPAC Name |
N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNVYFHFJZSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to exhibit antioxidant properties and inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in the metabolism of arachidonic acid. .
Biochemical Analysis
Biochemical Properties
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids. The compound’s interaction with lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, it has shown antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in oxidative stress response and inflammation. It also modulates cell signaling pathways by inhibiting the activity of enzymes like lipoxygenase, which plays a role in the production of pro-inflammatory mediators. These effects suggest that the compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of lipoxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in behavior and neurochemical levels. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as lipoxygenase, which plays a role in the metabolism of fatty acids and the production of pro-inflammatory mediators. By inhibiting lipoxygenase activity, the compound reduces the production of these mediators and modulates metabolic flux. Additionally, the compound’s antioxidant properties contribute to its effects on metabolic pathways by scavenging free radicals and preventing lipid peroxidation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its antioxidant and anti-inflammatory effects. The distribution of the compound within cells is also influenced by its binding to specific proteins, which may facilitate its transport to target sites. These interactions play a crucial role in determining the compound’s overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity within these compartments is crucial for its antioxidant and anti-inflammatory effects, as it interacts with biomolecules involved in oxidative stress response and inflammation.
Biological Activity
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O3, with a molecular weight of 399.4 g/mol. The compound features an oxadiazole ring which is known for its stability and potential to form hydrogen bonds, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LNBJXMYMNRRSBO-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The oxadiazole moiety is known to modulate various signaling pathways and enzymatic activities:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Binding : The structural characteristics allow it to bind effectively to various receptors, potentially influencing physiological processes.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. Studies have shown that N-benzyl derivatives can demonstrate antibacterial and antifungal activities:
- Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics in certain assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anticancer Potential
The oxadiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that N-benzyl derivatives can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study conducted by researchers examined the cytotoxic effects of N-benzyl derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested. -
Antimicrobial Efficacy :
In another investigation, the compound was subjected to a series of antimicrobial assays against a panel of pathogens. The findings revealed that it possessed potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, as outlined below:
Compound 1 (N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide)
- Structure : Differs by a propanamide chain instead of acetamide.
- Activity : Exhibits higher potency (Ki = 0.32 μM) against the β1i subunit compared to the target compound (Ki = 1.45 μM) due to enhanced hydrophobic interactions with Phe31 and Lys33 residues .
Compound 3 (N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide)
- Structure : Cyclohexyl group replaces benzyl, and the chain is extended to propanamide.
- Activity : Lower potency (Ki = 4.7 μM) due to reduced π-π stacking with aromatic residues in the binding pocket .
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)
- Structure : Incorporates a benzo-oxazolo-oxazine scaffold with a methyl-oxadiazole-pyridinyl group.
- Activity : Designed for kinase inhibition; structural rigidity improves metabolic stability but reduces β1i subunit affinity compared to the target compound .
M212-1363 (2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide)
- Structure : Cyclopropyl replaces 3-methylphenyl on oxadiazole; ethylphenyl substituent on acetamide.
- Activity : Moderate anticonvulsant activity (ED50 = 24.38 mg/kg) in electroshock models, highlighting the role of oxadiazole in CNS penetration .
Data Table: Key Structural and Pharmacological Comparisons
Structure-Activity Relationship (SAR) Insights
Oxadiazole Ring : The 1,2,4-oxadiazole moiety enhances binding to hydrophobic pockets in proteasomes and improves metabolic stability .
Benzyl Group : The N-benzyl substituent in the target compound contributes to moderate β1i affinity but is less optimal than the propanamide chain in Compound 1 .
Substituent Positioning : A 3-methylphenyl group on oxadiazole balances lipophilicity and steric effects, whereas cyclopropyl (M212-1363) improves CNS penetration .
Amide Linkage : Acetamide vs. propanamide chains influence conformational flexibility; longer chains (e.g., Compound 1) enable deeper binding pocket penetration .
Research Findings and Clinical Relevance
- The target compound’s β1i subunit inhibition (Ki = 1.45 μM) positions it as a secondary lead for immunoproteasome modulation, though optimization is needed to match Compound 1’s potency .
- Structural analogues like M212-1363 highlight the versatility of the pyridinone-oxadiazole scaffold in diverse therapeutic areas, including epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
